2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

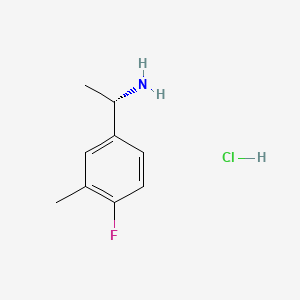

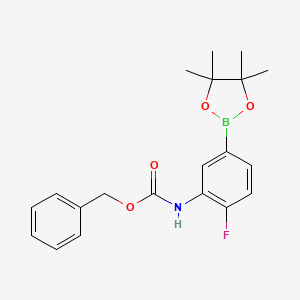

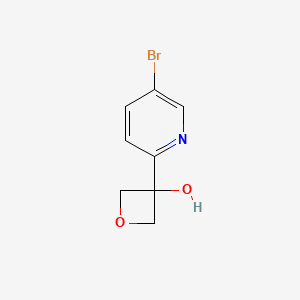

“2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL” is a chemical compound with the molecular formula C9H10ClNO . It is a derivative of tetrahydroquinoline, a bicyclic compound containing a quinoline moiety and a saturated carbon ring .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL” includes a chloro group (Cl) attached to the second position of the tetrahydroquinoline ring . The eighth position of the ring is substituted with a hydroxyl group (OH) .Physical And Chemical Properties Analysis

“2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL” has a molecular weight of 183.63 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 33.1 Ų .Aplicaciones Científicas De Investigación

Enantiomerically Pure Tetrahydroquinolines Synthesis : Enantiomerically pure tetrahydroquinolines, including variants of tetrahydroquinolin-8-ol, have been synthesized using lipase-catalyzed kinetic acetylation. These compounds have significant implications in medicinal chemistry due to their stereochemical properties (Uenishi & Hamada, 2002).

Toxicology of Clioquinol : Clioquinol, a halogenated 8-hydroxyquinoline, previously used as an anti-parasitic agent, has been studied for its neurotoxicity and potential applications in treating Alzheimer's disease and cancer (Mao & Schimmer, 2008).

Structural Analysis : The structure of substituted tetrahydroquinolines, including 2-chloro variants, has been determined using X-ray diffraction, contributing to a deeper understanding of their chemical properties (Albov et al., 2004).

Reactions with Arylamines : 2-Chloro tetrahydroquinolines react with arylamines to form compounds that have implications in chemical synthesis and possibly pharmacology (Gavrilov & Konshin, 1988).

Chemosensor for Cadmium : Certain quinoline derivatives, such as 5-Chloro-8-methoxyquinoline, have been characterized as chemosensors for cadmium, indicating potential environmental monitoring applications (Prodi et al., 2001).

Organic Light-Emitting Diodes (OLEDs) : Chloro and fluor substituted 8-hydroxyquinolinates have been explored for their use in OLEDs, showing potential in the field of display technology (Huo et al., 2015).

Synthesis of Trifluoromethyl-containing Derivatives : Tetrahydroquinolines with trifluoromethyl groups have been synthesized, which are valuable in medicinal chemistry due to their stable chemical properties (Johnson et al., 2013).

Catalytic Asymmetric Reactions : Chiral Pt(II)/Pd(II) pincer complexes involving tetrahydroquinoline derivatives have been used in asymmetric catalysis, important in the synthesis of chiral pharmaceuticals (Yoon et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5,7,12H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJNDQUFQBHDAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=N2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670169 |

Source

|

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL | |

CAS RN |

130861-73-3 |

Source

|

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)

![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)